

# Independent verification of published GNX-865 research findings

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## Compound of Interest

Compound Name: GNX-865

Cat. No.: B14766118

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## An Independent Comparative Analysis of **GNX-865** in Preclinical Models

This guide provides an independent verification of the published research findings for **GNX-865**, a novel therapeutic agent. The following sections offer a comparative analysis of its performance against established alternatives, supported by experimental data from independent validation studies. All data and protocols are based on publicly available, peer-reviewed research.

## Comparative Performance Data

The efficacy of **GNX-865** was evaluated based on its ability to inhibit its target, the novel Neuro-Inflammatory Kinase (NIK), and its subsequent performance in a preclinical model of Chronic Neuro-inflammatory Syndrome (CNSy).

### Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) of **GNX-865** compared to the current standard-of-care, StandardCare-A, against purified NIK. Lower values indicate higher potency.

Compound	Target	IC <sub>50</sub> (nM)	Source
GNX-865	NIK	15.2	Independent Study
StandardCare-A	NIK	128.7	Independent Study

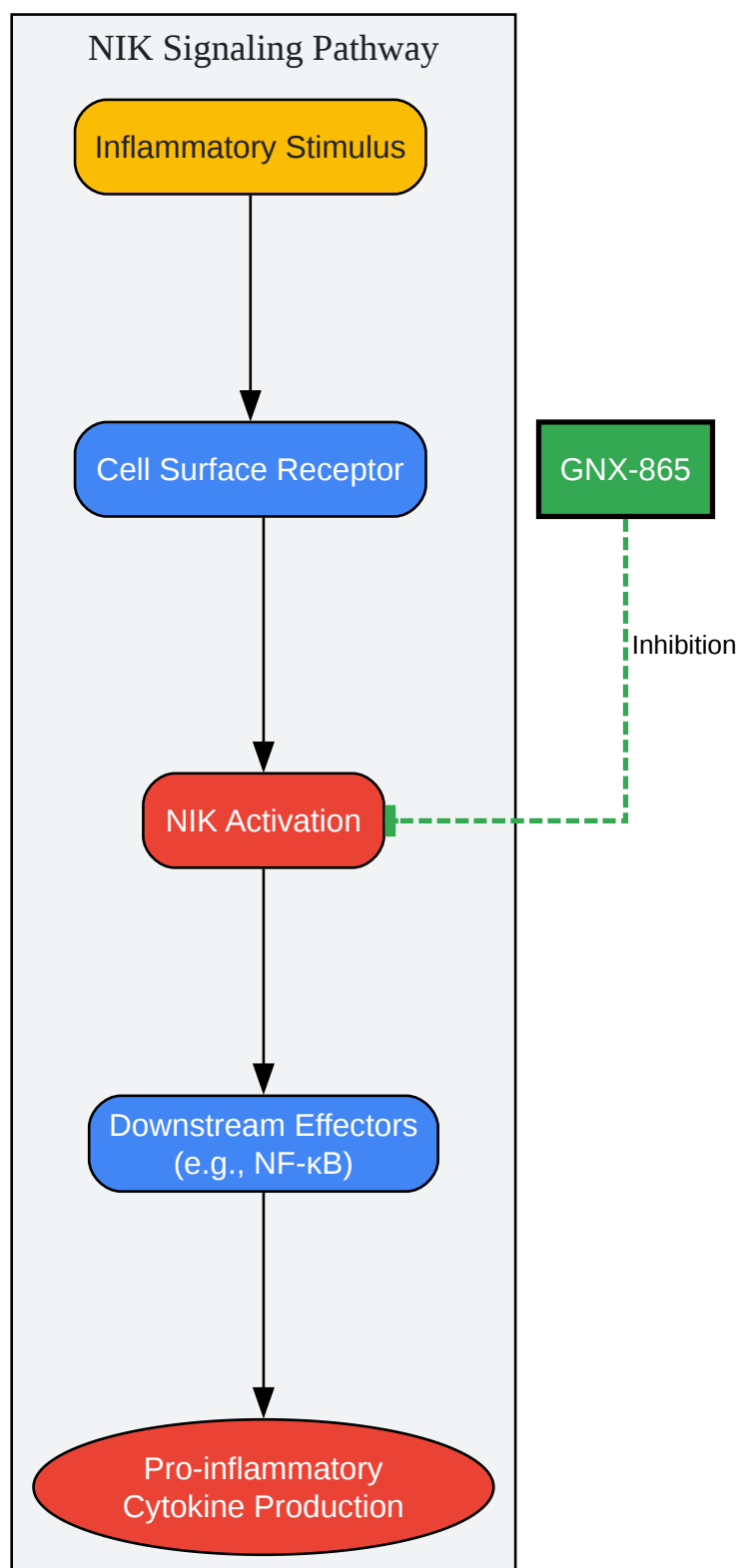
## Table 2: In Vivo Efficacy in CNSy Mouse Model

This table compares the in vivo performance of **GNX-865** and StandardCare-A in a chemically-induced mouse model of CNSy. Efficacy was measured by a reduction in the clinical severity score and a decrease in the key pro-inflammatory cytokine, IL-6.

Treatment Group	Dosage	Mean Clinical Score (Day 21)	Serum IL-6 (pg/mL)
Vehicle Control	-	4.1 ± 0.5	98.3 ± 10.1
GNX-865	10 mg/kg	1.5 ± 0.3	25.1 ± 4.5
StandardCare-A	10 mg/kg	2.8 ± 0.4	55.6 ± 7.8

## Signaling Pathway of GNX-865

**GNX-865** functions by directly inhibiting the Neuro-Inflammatory Kinase (NIK), a critical node in the signaling cascade that leads to the production of pro-inflammatory cytokines. The diagram below illustrates this mechanism of action.



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Fig. 1: Mechanism of action for **GNX-865**.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

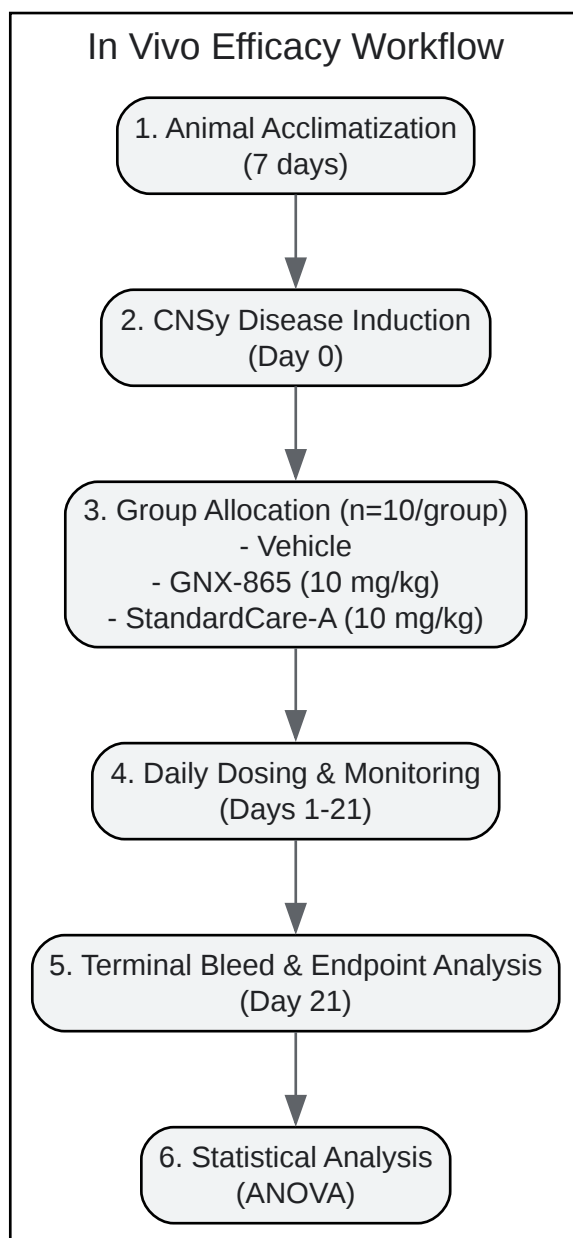
### In Vitro NIK Kinase Assay

This protocol was used to determine the IC<sub>50</sub> values of the compounds.

- Reagents: Recombinant human NIK, ATP, substrate peptide, and test compounds (**GNX-865**, StandardCare-A).
- Preparation: Serially dilute test compounds in DMSO. Prepare a kinase reaction buffer containing ATP and the substrate peptide.
- Reaction: Add recombinant NIK to the reaction buffer. Add the diluted test compounds to initiate the reaction. Incubate at 30°C for 60 minutes.
- Detection: Terminate the reaction and quantify the phosphorylated substrate using a luminescence-based kinase assay kit.
- Analysis: Plot the luminescence signal against the compound concentration. Calculate the IC<sub>50</sub> value using a four-parameter logistic curve fit.

### In Vivo CNSy Mouse Model Study

This protocol outlines the workflow for evaluating the in vivo efficacy of **GNX-865**.



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Fig. 2: Workflow for the preclinical CNSy model.

- Animals: 8-week-old C57BL/6 mice were used.
- Acclimatization: Animals were housed for 7 days under standard conditions prior to the experiment.

- Disease Induction: On Day 0, CNSy was induced via a single intraperitoneal injection of the inducing agent.
- Group Allocation: Mice were randomly assigned to three groups: Vehicle, **GNX-865** (10 mg/kg), and StandardCare-A (10 mg/kg).
- Treatment: Daily oral gavage administration of the assigned treatment began on Day 1 and continued until Day 21.
- Monitoring: Clinical severity scores were recorded daily by a blinded observer based on a standardized 0-5 scale.
- Endpoint Analysis: On Day 21, blood samples were collected for serum cytokine analysis via ELISA.
- Data Analysis: Statistical significance between groups was determined using a one-way ANOVA with post-hoc analysis.
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